![molecular formula C22H16FN3O4S B2919438 Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-06-9](/img/structure/B2919438.png)

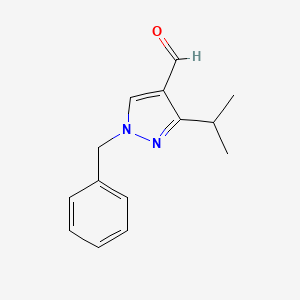

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

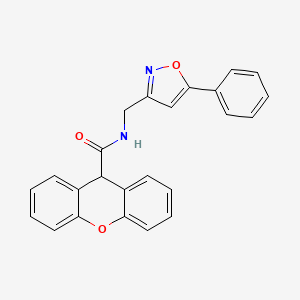

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[3,4-d]pyridazine family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学的研究の応用

Comprehensive Analysis of Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate Applications

Neuroprotective Applications: Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate shows promise in the field of neuroprotection. Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases. This compound’s derivatives have demonstrated potential in reducing neuronal death in conditions such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis .

Anti-neuroinflammatory Properties: Inflammation of the nervous system can lead to or exacerbate neurodegenerative diseases. The compound has been found to exhibit anti-neuroinflammatory properties, particularly through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. This suggests a potential application in treating conditions like multiple sclerosis and encephalitis .

Anticancer Activity: Pyridazine derivatives, which include the core structure of this compound, have been associated with anticancer activity. They can be designed to target specific cancer cells, potentially leading to new treatments for various forms of cancer. The ability to inhibit cell proliferation and induce apoptosis in cancer cells is a significant area of research for these compounds .

Antimicrobial Effects: The broad spectrum of biological activities of pyridazine derivatives also extends to antimicrobial effects. These compounds have been utilized to develop new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .

Cardiovascular Therapeutics: Pyridazine derivatives have been used to develop positive inotropic agents for the treatment of congestive heart failure (CHF). These agents improve heart muscle contractility, which can be beneficial for patients with CHF .

Agrochemical Applications: The versatility of pyridazine derivatives also finds use in the agricultural sector. They have been incorporated into herbicides and pesticides, contributing to the management of crops and control of pests .

Antidepressant and Anxiolytic Uses: The compound’s derivatives have shown potential in the treatment of mental health disorders. Their application in creating antidepressant and anxiolytic drugs could offer new avenues for managing conditions like depression and anxiety disorders .

Antiplatelet and Antithrombotic Effects: Lastly, pyridazine derivatives have been explored for their antiplatelet and antithrombotic properties. This is particularly relevant in the prevention of blood clots, which can lead to strokes and heart attacks. Developing new medications in this field could significantly impact cardiovascular health management .

特性

IUPAC Name |

ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h3-12H,2H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYZXVYWQYTUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)